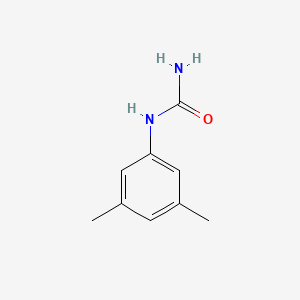

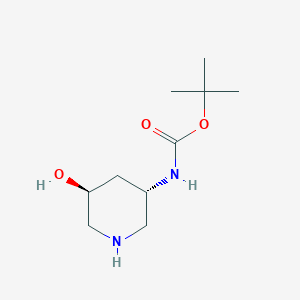

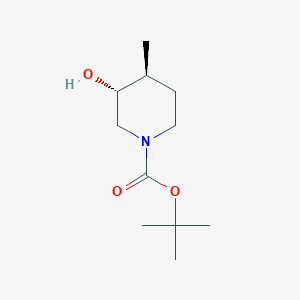

![molecular formula C21H21NO4 B3112954 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid CAS No. 193223-97-1](/img/structure/B3112954.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation

Fmoc-functionalized amino acids, including Fmoc-DL-Homoallylglycine, have been used to construct hydrogels . Hydrogels are three-dimensional materials with a non-Newtonian flow behavior formed by networks able to encapsulate high amounts of water or other biological fluids . They can be prepared using both synthetic or natural polymers . The mechanical and functional properties of hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .

Drug Delivery Applications

Hydrogels made from Fmoc-functionalized amino acids have been used in drug delivery applications . These hydrogels can encapsulate drugs and release them in a controlled manner, making them useful for various therapeutic applications .

Tissue Engineering

In the field of tissue engineering, Fmoc-functionalized amino acids have been used to create scaffolds that can support the growth and differentiation of cells . These materials can mimic the natural extracellular matrix, providing a suitable environment for tissue regeneration .

Biosensors

Fmoc-functionalized materials have been investigated as biosensors for the detection of amyloid fibrils . These materials can interact with amyloid fibrils, leading to changes in their physical properties that can be detected and measured .

Biotechnological Applications

Beyond tissue engineering and drug delivery applications, Fmoc-functionalized nanomaterials have been investigated as innovative materials in industrial and biotechnological fields .

Supramolecular Nanostructures

Fmoc-functionalized amino acids can self-assemble into supramolecular nanostructures under aqueous conditions . These nanostructures can be used to fabricate various biofunctional materials .

Wirkmechanismus

Target of Action

It’s known that fmoc amino acids, including fmoc-dl-homoallylglycine, are commonly used in peptide synthesis .

Mode of Action

Fmoc-DL-Homoallylglycine, like other Fmoc amino acids, is used as a coupling agent in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain.

Result of Action

The result of Fmoc-DL-Homoallyglycine’s action is the successful synthesis of peptides with the correct amino acid sequence . These peptides can then be used in further biological or chemical experiments, contributing to our understanding of biological processes and the development of new therapeutics.

Action Environment

The action of Fmoc-DL-Homoallylglycine is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability . It is stable at room temperature and has a long shelf-life .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQXKHZCVDRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

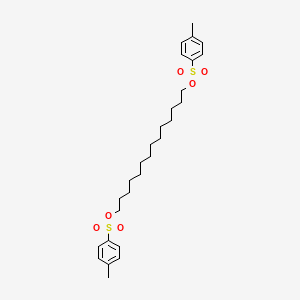

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

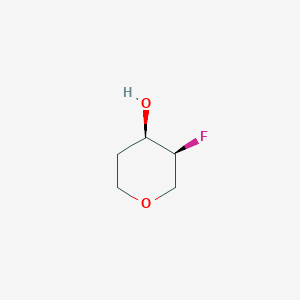

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)

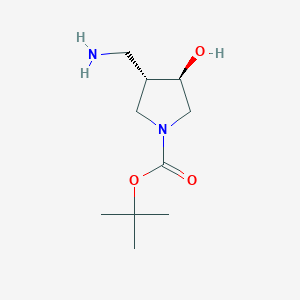

![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B3112940.png)

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B3112946.png)

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)